molecular formula C15H20N2O B2869659 2-(1-Adamantyl)-6-methylpyrimidin-4-ol CAS No. 67305-21-9

2-(1-Adamantyl)-6-methylpyrimidin-4-ol

Cat. No.: B2869659
CAS No.: 67305-21-9
M. Wt: 244.338
InChI Key: LDAGZCYJKXNMMG-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-6-methylpyrimidin-4-ol is a chemical compound incorporating the rigid, lipophilic adamantane scaffold, a structure of significant interest in medicinal chemistry and materials science . Adamantane derivatives are renowned for enhancing metabolic stability and influencing the pharmacokinetic properties of lead molecules, primarily by increasing lipophilicity and promoting favorable membrane permeability . This specific pyrimidin-ol derivative shares a core structural motif with compounds investigated for their antitumor properties. Related adamantyl-pyrimidine compounds, such as 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine, have demonstrated activity against Walker carcinoma 256 in experimental models, highlighting the therapeutic potential of this chemical class . The integration of the adamantyl group into various pharmacophores is a well-established strategy in drug discovery, with applications spanning antiviral agents, central nervous system (CNS) therapeutics, and enzyme inhibitors . Beyond biomedical applications, the molecular structure suggests potential in materials science, as ureidopyrimidinone derivatives are known to form robust supramolecular polymers and self-healing materials through extensive quadruple hydrogen-bonding networks . This chemical is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel supramolecular materials. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1-adamantyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-9-2-13(18)17-14(16-9)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAGZCYJKXNMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-6-methylpyrimidin-4-ol typically involves the introduction of the adamantyl group to a pyrimidine precursor. One common method is the alkylation of a pyrimidine derivative with an adamantyl halide under basic conditions. For example, the reaction of 6-methylpyrimidin-4-ol with 1-bromoadamantane in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 2-(1-Adamantyl)-6-methylpyrimidin-4-one.

    Reduction: 2-(1-Adamantyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

    Substitution: Various substituted adamantyl-pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Adamantyl)-6-methylpyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting their function. This can lead to the modulation of various biological pathways, such as signal transduction and enzyme activity .

Comparison with Similar Compounds

2-(Diethylamino)-6-methylpyrimidin-4-ol/one

  • Structure: Differs by replacing the adamantyl group with a diethylamino moiety.
  • Role : Primary metabolite of the insecticide pirimiphos-methyl, detected in urine as a biomarker of exposure .
  • Toxicity : Less toxic than the parent compound but reflects environmental degradation and metabolic activation pathways .

4-Methyl-6-(methylthio)pyrimidin-2-ol

  • Structure : Thioether group at the 6-position and hydroxyl at the 2-position.
  • Applications : Used in coordination chemistry and as a ligand in catalytic systems .

2-Amino-6-methyl-4-pyrimidinol

  • Structure: Amino group at the 2-position instead of adamantyl.
  • Spectroscopy : Distinct UV-Vis and IR profiles compared to adamantyl analogs due to electronic differences .

2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-ol (ChEMBL500351)

  • Structure : Methoxybenzyl-sulfanyl substituent at the 2-position.
  • Specificity: The adamantyl group in 2-(1-adamantyl)-6-methylpyrimidin-4-ol may confer selectivity for non-metalloprotease targets due to steric hindrance .

Adamantyl-Containing Compounds with Different Backbones

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN/CD437)

  • Structure : Adamantyl group attached to a naphthalene-carboxylic acid backbone.
  • Bioactivity : Induces p53-independent apoptosis in breast cancer cells by upregulating WAF1/CIP1 and bax mRNA .
  • Mechanism: Unlike traditional retinoids, AHPN stabilizes p21 mRNA post-transcriptionally, bypassing nuclear receptor pathways .

2-(1-Adamantyl)ethanol (AdEtOH)

  • Structure: Ethanol-linked adamantyl group.
  • Applications : Used in biochemical assays to study adamantyl interactions with proteins (e.g., MHC loading enhancers) .
  • Pharmacokinetics : Polar hydroxyl group improves solubility compared to hydrophobic pyrimidin-4-ol derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-Adamantyl, 6-methyl C₁₅H₂₀N₂O 244.34 Rigid adamantyl core, metabolic stability
2-(Diethylamino)-6-methylpyrimidin-4-ol Diethylamino, 6-methyl C₉H₁₅N₃O 181.24 Polar metabolite, environmental degradate
AHPN/CD437 1-Adamantyl, naphthalene carboxylic acid C₂₇H₂₈O₃ 400.51 Apoptosis inducer, p53-independent

Key Insights

  • Adamantyl Group Impact: The 1-adamantyl moiety enhances steric bulk and metabolic stability, making this compound distinct from smaller analogs like 2-(diethylamino)-6-methylpyrimidin-4-ol .
  • Therapeutic Potential: While AHPN demonstrates anticancer activity, pyrimidin-4-ol derivatives may excel in neurological applications due to their balanced hydrophobicity .
  • Synthetic Flexibility: Adamantyl derivatives are synthesized under mild conditions, enabling diverse functionalization compared to sulfur- or amino-substituted pyrimidines .

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